![molecular formula C10H12N4O4S B230737 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- CAS No. 18017-50-0](/img/structure/B230737.png)
2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- is a heterocyclic compound that is commonly used in scientific research. This compound has a unique structure that allows it to interact with a variety of biological systems, making it a valuable tool for studying biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- is not fully understood, but it is believed to interact with biological systems through the formation of coordination complexes with metal ions. These complexes can then interact with enzymes and other proteins, altering their activity and leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- are highly dependent on the specific systems being studied. However, some common effects include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- in lab experiments is its ability to form stable coordination complexes with a variety of metal ions. This makes it a valuable tool for studying the properties of these complexes and their interactions with biological systems. However, one limitation is that the compound can be difficult to work with due to its low solubility in many solvents.
Zukünftige Richtungen
There are numerous future directions for research involving 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro-. One area of interest is the development of new materials and catalysts based on its coordination chemistry properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of disease.
Synthesemethoden
The synthesis of 2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- can be achieved through several methods. One common method involves the reduction of 2,3'-Bipyridine using hydrogen gas and a palladium catalyst. This method typically yields high purity products and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
2,3'-Bipyridine, 1',3,4,4',5,5',6,6'-octahydro- has numerous applications in scientific research. One of its primary uses is as a ligand in coordination chemistry studies. This compound can form stable complexes with a variety of metal ions, making it useful in the synthesis of new materials and catalysts.
Eigenschaften
CAS-Nummer |
18017-50-0 |
---|---|
Molekularformel |
C10H12N4O4S |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
(5E)-5-piperidin-2-ylidene-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H16N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h8,12H,1-7H2/b10-9+ |
InChI-Schlüssel |
LLIBMCDDSXSYAK-MDZDMXLPSA-N |
Isomerische SMILES |
C1CCN/C(=C/2\CCCN=C2)/C1 |
SMILES |
C1CCNC(=C2CCCN=C2)C1 |
Kanonische SMILES |
C1CCNC(=C2CCCN=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.